molecular formula C19H19ClN2O3 B12202275 N-(5-chloro-2-methoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

N-(5-chloro-2-methoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

Cat. No.: B12202275
M. Wt: 358.8 g/mol
InChI Key: YAUXHJHPABATNP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and a chloro-methoxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-methoxyaniline with a suitable acylating agent to form an intermediate, which is then subjected to cyclization and further functionalization to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can occur, particularly involving the chloro group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(5-chloro-2-methoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, while reduction may produce N-(5-chloro-2-methoxyphenyl)-1-methyl-5-amino-2-phenylpyrrolidine-3-carboxamide.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-hydroxyphenyl)-acetamide: Shares the chloro-phenyl moiety but differs in the acetamide group.

    N-(5-chloro-2-methoxyphenyl)benzenesulfonamide: Contains a similar chloro-methoxyphenyl group but with a sulfonamide linkage.

    Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester: Features a similar chloro-methoxyphenyl group but with a different ester linkage.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19ClN2O3

Molecular Weight

358.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C19H19ClN2O3/c1-22-17(23)11-14(18(22)12-6-4-3-5-7-12)19(24)21-15-10-13(20)8-9-16(15)25-2/h3-10,14,18H,11H2,1-2H3,(H,21,24)

InChI Key

YAUXHJHPABATNP-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)C(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CC=CC=C3

Origin of Product

United States

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